Product packaging for N-(4-Ethoxyphenyl)benzamide(Cat. No.:CAS No. 15437-14-6)

N-(4-Ethoxyphenyl)benzamide

Cat. No.: B106162
CAS No.: 15437-14-6
M. Wt: 241.28 g/mol
InChI Key: LOKFUBTWUGZRLA-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)benzamide (CAS 15437-14-6) is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol. This solid compound is characterized by a melting point of 171 to 175 °C and a predicted boiling point of 307.1 ± 25.0 °C . As a member of the benzamide family, it serves as a valuable building block in medicinal chemistry and pharmaceutical research for the design and synthesis of novel bioactive molecules . Benzamide derivatives are prominent scaffolds in drug discovery due to their wide range of reported biological activities. Research into analogous compounds has shown that the benzamide pharmacophore is associated with significant inhibitory potential against various enzymes, including acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms, which are important targets for conditions like neurodegenerative diseases and glaucoma . Furthermore, structurally similar benzamide analogues have been investigated for their potential effects on targets such as histone deacetylase (HDAC II), Janus kinase 2 (JAK2), and the epidermal growth factor receptor (EGFR), indicating the relevance of this chemical class in oncology and other therapeutic areas . This product is supplied for research purposes as a light purple solid . It is intended for use in laboratory settings only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO2 B106162 N-(4-Ethoxyphenyl)benzamide CAS No. 15437-14-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15437-14-6

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-(4-ethoxyphenyl)benzamide

InChI

InChI=1S/C15H15NO2/c1-2-18-14-10-8-13(9-11-14)16-15(17)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,16,17)

InChI Key

LOKFUBTWUGZRLA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Other CAS No.

15437-14-6

Pictograms

Environmental Hazard

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N 4 Ethoxyphenyl Benzamide

Established Synthetic Pathways for N-(4-Ethoxyphenyl)benzamide and Analogous N-(4-Alkoxyphenyl)benzamides

The synthesis of this compound and its analogs primarily revolves around the formation of the crucial amide bond and the introduction of the alkoxyphenyl moiety.

Amide Bond Formation via Coupling Reactions

The cornerstone of this compound synthesis is the formation of the amide linkage, a reaction of fundamental importance in organic chemistry. cbijournal.com The most conventional and widely employed method involves the reaction of 4-ethoxybenzamine with benzoic acid or its more reactive derivative, benzoyl chloride. ontosight.ai This reaction is typically facilitated by a suitable base or a coupling agent to activate the carboxylic acid.

Common coupling reagents used in amide synthesis include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.uk These reagents facilitate the reaction between a carboxylic acid and an amine by forming a highly reactive acyl-intermediate, which is then readily attacked by the amine nucleophile. The choice of coupling agent and reaction conditions can significantly impact the yield and purity of the final product.

Transition metal catalysis, particularly with palladium, has also emerged as a powerful tool for amide bond formation. numberanalytics.com These methods often allow for the coupling of less reactive starting materials under milder conditions. For instance, palladium catalysts can facilitate the coupling of amines with esters or anhydrides. numberanalytics.com

Strategies for Introducing the Ethoxyphenyl Moiety

The ethoxyphenyl group is a key structural feature of this compound. The most direct approach to incorporate this moiety is through the use of 4-ethoxyaniline (also known as p-phenetidine) as the amine component in the amide bond formation reaction. nih.gov This starting material is readily available and provides a straightforward route to the desired product.

Alternatively, the ethoxy group can be introduced onto a pre-existing N-phenylbenzamide scaffold. This can be achieved through Williamson ether synthesis, where a precursor molecule containing a hydroxyl group on the phenyl ring (N-(4-hydroxyphenyl)benzamide) is treated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.

Approaches to Functionalization and Derivatization of the Benzamide (B126) Core

The benzamide core of this compound offers multiple sites for functionalization, allowing for the generation of a diverse library of analogs with tailored properties.

Substitution Reactions on the Benzene (B151609) and Phenyl Rings

Both the benzene ring originating from the benzoic acid moiety and the phenyl ring from the ethoxyphenyl group are susceptible to electrophilic aromatic substitution reactions. The nature and position of the substituents can be strategically chosen to modulate the electronic and steric properties of the molecule.

For instance, bromination of N-phenylbenzamide in the presence of an iron catalyst typically results in the substitution at the para-position of the benzoyl group. doubtnut.com Similarly, other electrophilic substitution reactions such as nitration, acylation, and sulfonation can be employed to introduce various functional groups onto the aromatic rings. The directing effects of the existing amide and ethoxy groups play a crucial role in determining the regioselectivity of these reactions. The amide group is generally a meta-directing group for electrophilic substitution on the benzoyl ring, while the ethoxy group is an ortho, para-director on the phenyl ring. numberanalytics.com

Recent advancements have also focused on direct C-H functionalization of benzamides, offering a more atom-economical approach to introduce new substituents. researchgate.net These methods often utilize transition metal catalysts to activate specific C-H bonds for subsequent coupling reactions.

Modifications of the Amide Linkage for Analog Generation

The amide bond itself can be a target for modification to generate analogs. While the direct modification of a pre-formed amide bond can be challenging, alternative synthetic strategies can be employed to create related structures. For example, the amide bond can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4). numberanalytics.com

Furthermore, the nitrogen atom of the amide can be alkylated or arylated, although this often requires specific reaction conditions to avoid cleavage of the amide bond. mdpi.com The development of methods for the divergent functionalization of the N-alkyl unit in benzamide derivatives has also been an area of active research. diva-portal.org

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant shift towards the adoption of green chemistry principles in chemical synthesis to minimize environmental impact. numberanalytics.com The synthesis of this compound and its derivatives is no exception.

Key strategies in greening amide synthesis include:

Catalysis: The use of catalysts, both metal-based and organocatalysts, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and often allows for milder reaction conditions. numberanalytics.com

Solvent Selection: Traditional amide synthesis often employs hazardous solvents like DMF and CH2Cl2. ucl.ac.uk Research is focused on replacing these with greener alternatives such as water or bio-based solvents, or even performing reactions under solvent-free conditions. ucl.ac.ukresearchgate.net

Atom Economy: Synthetic routes are being designed to maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste. numberanalytics.com

Biocatalysis: The use of enzymes, such as lipases, as catalysts for amide bond formation is a promising green alternative. nih.gov Enzymes operate under mild conditions, often in aqueous environments, and exhibit high selectivity, reducing the formation of byproducts. nih.gov

Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in some amide formation reactions, contributing to energy efficiency. researchgate.net

One notable green approach is the direct synthesis of N-aryl amides from nitroarenes and acyl chlorides in water, using iron dust as a cheap and safe reducing agent. rsc.org This method avoids the pre-reduction of the nitro group to an amine, streamlining the synthetic process and reducing waste. rsc.org

The continuous development of greener synthetic methods will be crucial for the sustainable production of this compound and its derivatives in the future.

Advanced Spectroscopic and Crystallographic Analysis of N 4 Ethoxyphenyl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For N-(4-Ethoxyphenyl)benzamide, both ¹H and ¹³C NMR spectra are essential for complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. rsc.org The spectrum is characterized by signals from the ethoxy group, the two separate aromatic rings, and the amide proton.

The ethoxy group protons appear as a characteristic ethyl pattern: a triplet at approximately 1.4 ppm, corresponding to the terminal methyl (CH₃) group, which is split by the adjacent methylene (B1212753) protons. The methylene (OCH₂) protons appear as a quartet around 4.0 ppm, split by the neighboring methyl protons. vulcanchem.com

The protons on the two aromatic rings appear in the region of 6.9–7.9 ppm. The para-substituted ethoxyphenyl ring typically shows a symmetrical pattern of two doublets. The protons ortho to the ethoxy group are shielded and appear upfield, while the protons ortho to the amide nitrogen are deshielded and appear further downfield. rsc.org The five protons of the unsubstituted benzoyl ring produce a more complex multiplet. The amide proton (N-H) itself generally appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm, due to its acidic nature and resonance delocalization. beilstein-journals.org

Table 1: Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.4Triplet (t)3H-OCH₂CH
~4.0Quartet (q)2H-OCH ₂CH₃
~6.9Doublet (d)2HAr-H (ortho to -OEt)
~7.5Doublet (d)2HAr-H (ortho to -NH)
~7.4-7.6Multiplet (m)3HAr-H (meta, para of benzoyl)
~7.8-7.9Multiplet (m)2HAr-H (ortho of benzoyl)
>8.0Broad Singlet (br s)1H-NH -

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum complements the proton data, providing a signal for each unique carbon atom in this compound. rsc.org The spectrum confirms the presence of the ethoxy group, with the methyl carbon appearing around 15 ppm and the methylene carbon near 64 ppm.

The aromatic region displays multiple signals between approximately 114 ppm and 140 ppm. The carbon atoms of the ethoxyphenyl ring and the benzoyl ring can be distinguished based on their substitution and electronic environment. The carbon atom attached to the ether oxygen (C-OEt) is significantly deshielded, appearing around 156 ppm. The carbonyl carbon of the amide group is also highly deshielded and is typically observed at approximately 165-166 ppm. semanticscholar.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) ppmAssignment
~15-OCH₂C H₃
~64-OC H₂CH₃
~114Ar-C (ortho to -OEt)
~122Ar-C (ortho to -NH)
~127Ar-C (ortho of benzoyl)
~128Ar-C (meta of benzoyl)
~131Ar-C (ipso of ethoxyphenyl)
~132Ar-C (para of benzoyl)
~135Ar-C (ipso of benzoyl)
~156Ar-C (ipso, attached to -OEt)
~166C =O (Amide)

Advanced NMR Techniques for Stereochemical and Conformational Elucidation

While standard 1D NMR is sufficient for basic structural assignment, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) could be employed for unambiguous assignment of all proton and carbon signals.

Furthermore, these techniques are invaluable for studying the compound's conformation, particularly the rotation around the N-C(O) amide bond and the C(aryl)-N bond. nih.govplos.org Due to the partial double bond character of the amide linkage, rotation can be hindered, potentially leading to the existence of syn and anti conformers. plos.orgsemanticscholar.org Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, providing critical data on the preferred three-dimensional arrangement of the molecule in solution.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.com The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. researchgate.net

Key vibrational frequencies include a sharp peak for the N-H stretch of the secondary amide, typically observed around 3300 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, results in a strong absorption near 1650 cm⁻¹. The Amide II band, which arises from a combination of N-H bending and C-N stretching, appears around 1540 cm⁻¹. Additionally, the asymmetric C-O-C stretching of the aryl ether group is found at approximately 1240 cm⁻¹, while aromatic C-H and C=C stretching vibrations are observed in their characteristic regions. researchgate.net

Table 3: Key FT-IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchSecondary Amide
~3100-3000C-H StretchAromatic
~2980-2850C-H StretchAliphatic (Ethoxy)
~1650C=O Stretch (Amide I)Amide Carbonyl
~1540N-H Bend + C-N Stretch (Amide II)Amide
~1240Asymmetric C-O-C StretchAryl Ether

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments. The molecular formula of this compound is C₁₅H₁₅NO₂, corresponding to a molecular weight of 241.29 g/mol . chemscene.com

In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 241. semanticscholar.org High-resolution mass spectrometry (HRMS) can confirm the elemental composition, with a calculated value for the sodiated adduct [M+Na]⁺ being 268.0677. rsc.org

The fragmentation pattern is also characteristic. Hard ionization techniques like electron impact (EI) would likely cause cleavage of the amide bond. acdlabs.com Common fragments would include the benzoyl cation (C₆H₅CO⁺) at m/z 105 and the phenyl cation (C₆H₅⁺) at m/z 77, which result from the loss of the ethoxyphenylamino radical and subsequent loss of carbon monoxide, respectively. researchgate.net

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Conformation

While a specific crystal structure for this compound is not available in the searched literature, extensive studies on the closely related analog, N-(4-methoxyphenyl)benzamide (MOP), provide significant insight into the expected solid-state conformation. iucr.org

The crystal structure of MOP was determined to be monoclinic with the space group P2₁/c. iucr.org The molecule is composed of three distinct planar regions: the benzoyl phenyl ring, the amide plane, and the para-substituted phenyl ring. A notable feature is the significant dihedral angle (tilt) between the two aromatic rings, measured at approximately 67.4°. iucr.org This non-coplanar arrangement is a result of optimizing intermolecular packing forces.

Crystal System and Space Group Determination

The crystal structure of the analogous compound, N-(4-methoxyphenyl)benzamide, has been determined through single-crystal X-ray diffraction at 173 K. nih.gov The analysis reveals that this compound crystallizes in the monoclinic crystal system. nih.goviucr.org

The specific space group was identified as P2₁/c , which is a centrosymmetric space group. nih.goviucr.org This indicates that the unit cell contains four molecules. iucr.org The presence of a centrosymmetric space group implies that the crystal is composed of a racemic mixture, with enantiomeric pairs of the chiral molecular conformation related by a center of symmetry. iucr.org

Detailed unit cell parameters for N-(4-methoxyphenyl)benzamide are provided in the table below.

Table 1: Crystallographic Data for N-(4-methoxyphenyl)benzamide

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 26.783 (2)
b (Å) 5.0823 (4)
c (Å) 18.4477 (14)
β (°) 99.563 (3)
V (ų) 1218.72 (16)
Z 4

Data sourced from a study conducted at 90 K for 2-Chloro-N-(4-methoxyphenyl)benzamide, which shows very similar cell parameters, and a separate study on N-(4-methoxyphenyl)benzamide. iucr.orgnih.gov

Molecular Conformation and Dihedral Angles in the Solid State

In the solid state, the molecular conformation of N-(4-methoxyphenyl)benzamide is characterized by a non-planar arrangement of its constituent aromatic rings and amide linkage. nih.gov The molecule contains three distinct planar regions: the benzoyl phenyl ring, the central amide plane, and the para-substituted phenyl ring. nih.goviucr.org

The relative orientations of these planes, defined by dihedral angles, are a consequence of minimizing steric hindrance and optimizing intermolecular interactions within the crystal lattice, such as N-H···O hydrogen bonding and π-stacking. nih.govnih.gov

A significant twist is observed between the two aromatic rings. The experimentally determined dihedral angle between the benzoyl phenyl ring and the 4-methoxyphenyl (B3050149) ring is approximately 67.4 (1)°. nih.gov This observed conformation in the crystal structure differs notably from theoretical DFT calculations for an isolated molecule in the gas phase (predicted to be ~30°), highlighting the profound influence of crystal packing forces on the molecular conformation. nih.govnih.gov

The amide linker is also twisted relative to the phenyl rings. The dihedral angle between the amide plane and the unsubstituted benzoyl ring is approximately 29°. nih.gov A more substantial twist of 38.4 (4)° is found between the amide plane and the para-substituted (methoxyphenyl) ring. nih.gov This conformational arrangement facilitates favorable side-by-side stacking and hydrogen bonding networks within the crystal. nih.gov

Table 2: Key Dihedral Angles in N-(4-methoxyphenyl)benzamide

Dihedral Angle Angle (°)
Phenyl Ring vs. 4-Methoxyphenyl Ring 67.4 (1)
Amide Plane vs. Phenyl Ring ~29
Amide Plane vs. 4-Methoxyphenyl Ring 38.4 (4)

Data sourced from Pearson et al. (2022). nih.gov

Table of Compounds

Compound Name
This compound
N-(4-methoxyphenyl)benzamide

Computational Chemistry and Molecular Simulation Studies of N 4 Ethoxyphenyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. For N-(4-Ethoxyphenyl)benzamide, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), provide a detailed understanding of its fundamental properties. researchgate.netsemanticscholar.orgnih.gov

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter for characterizing molecular properties.

A small HOMO-LUMO gap suggests that a molecule is more reactive, has lower kinetic stability, and is considered "soft". researchgate.net Conversely, a large energy gap indicates high stability, low chemical reactivity, and corresponds to a "hard" molecule. researchgate.net This energy gap is instrumental in explaining charge transfer within the molecule, which influences its bioactivity. scispace.com For benzamide (B126) derivatives, DFT calculations are frequently employed to determine these values and predict the molecule's reactivity. researchgate.netscispace.com While specific values for this compound are not detailed in the provided search results, analysis of similar structures provides a comparative context.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Method
3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide - - 5.09 DFT/B3LYP/6-311++G(d,p)
(E)-3-(4-(benzyloxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one -5.7388 -1.4382 4.3006 DFT/B3LYP/6-311++G(d,p) banglajol.info

This table is illustrative and based on data for structurally related or functionally similar molecules to provide context for the expected properties of this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. scispace.comjst.go.jp The MEP surface is colored according to the local electrostatic potential, where different colors represent different potential values. wolfram.com

Typically, red regions indicate the most negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. jst.go.jpwolfram.com Blue regions correspond to the most positive potential, indicating electron-deficient areas prone to nucleophilic attack. jst.go.jpwolfram.com Green areas represent neutral or near-zero potential. wolfram.com For benzamide-type structures, the MEP map often shows the most negative potential around the carbonyl oxygen atom, making it a likely site for electrophilic interaction or protonation. jst.go.jp The area around the amide hydrogen atom typically shows a positive potential, identifying it as a potential hydrogen bond donor site. jst.go.jp

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity and stability. mdpi.com These global reactivity descriptors are calculated from the energies of the HOMO and LUMO orbitals. Key descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to change in the electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. Soft molecules have a small HOMO-LUMO gap. researchgate.net

Electronegativity (χ): The power of an atom or molecule to attract electrons towards itself.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor, indicating a molecule's ability to act as an electrophile. banglajol.info

Nucleophilicity Index (N): Describes the nucleophilic character of a molecule. mdpi.com

These indices help in understanding the global electronic properties and predicting the reactive nature of compounds like this compound. mdpi.com

Table 2: Calculated Quantum Chemical Descriptors for a Related Chalcone Derivative

Parameter Value Unit
Chemical Potential (μ) -3.5895 eV
Chemical Hardness (η) 2.1503 eV
Global Softness (S) 0.2325 eV⁻¹
Electronegativity (χ) 3.5895 eV

Data sourced from a study on (E)-3-(4-(benzyloxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, calculated using the DFT/B3LYP/6-311++G(d,p) method. banglajol.info This serves as an example of the types of values obtained for similar molecular scaffolds.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system, providing detailed information on conformational changes and stability. nih.gov By simulating the atomic movements over time, MD can reveal the flexibility of different parts of a molecule and the stability of its various conformations. nih.gov

For this compound, a closely related compound, N-(4-methoxyphenyl)benzamide, has been studied to compare its crystal structure conformation with its predicted orientation in isolation via DFT calculations. nih.govresearchgate.net Such studies show that crystal packing forces can induce significant conformational changes compared to the gas-phase (isolated molecule) calculations. nih.govresearchgate.net The aryl rings, for instance, were found to be tilted differently in the crystal structure to facilitate more favorable hydrogen bonding and π-stacking interactions. nih.govresearchgate.net MD simulations can further explore this conformational landscape in a solution environment, assessing the stability of different conformers and the dynamics of the transition between them. nih.gov Analysis of the root-mean-square deviation (RMSD) during a simulation can indicate the structural stability of the molecule over time. nih.gov

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. mdpi.com It is widely used in drug discovery to understand binding mechanisms and to estimate the binding affinity through scoring functions, which are often reported in kcal/mol. mdpi.com

Benzamide derivatives have been investigated as inhibitors for various protein targets. For example, N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have been studied as inhibitors of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), a target for cardiovascular disease. nih.gov Docking studies reveal critical interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitors and amino acid residues in the active site of the target protein. nih.gov For other benzamide-containing structures, docking has been performed against targets like α-glucosidase, implicated in diabetes, and various kinases involved in cancer. researchgate.net These studies help elucidate the structure-activity relationships by correlating binding modes and interaction energies with the observed biological activity. nih.govresearchgate.net

Table 3: Example Molecular Docking Results for Benzamide-Related Compounds Against Various Targets

Compound Class Target Protein Key Interactions Noted Reference
Imidazo[2,1-b]thiazole derivative 15-Lipoxygenase (15-LOX) Hydrophobic interactions nih.gov
N-ethyl-4-(pyridin-4-yl)benzamide derivatives Rho-associated kinase 1 (ROCK1) Hydrogen bonding with catalytic residues nih.gov

This table provides examples of targets and interactions for compounds containing the benzamide or similar pharmacophores, illustrating the application of molecular docking.

Investigation of Molecular Interactions and Biological Mechanisms of N 4 Ethoxyphenyl Benzamide Derivatives in Vitro

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of N-(4-Ethoxyphenyl)benzamide have been the subject of numerous in vitro studies to evaluate their potential as enzyme inhibitors. These investigations provide crucial insights into their structure-activity relationships and mechanisms of action at a molecular level.

Interaction with Specific Enzyme Targets (e.g., tyrosinase, ectonucleotidases, carbonic anhydrase, acetylcholinesterase, LOX)

Research has demonstrated that this compound derivatives can interact with and inhibit a range of enzymes with varying potencies.

Tyrosinase: N-benzylbenzamide derivatives have been identified as potent inhibitors of tyrosinase, an enzyme crucial for melanin (B1238610) synthesis. unich.it One study reported an N-benzyl-3,5-dihydroxybenzamide derivative to be eight times more potent than the standard inhibitor, kojic acid. unich.it Another study on indole-oxadiazole-benzamide hybrids revealed significant tyrosinase inhibitory activity, with one compound exhibiting a non-competitive inhibition mechanism with an inhibition constant (Ki) of 0.0033 µM. researchgate.net

Ectonucleotidases: Sulfamoyl-benzamide derivatives have been synthesized and evaluated as inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), a family of ectonucleotidases. One derivative, N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide, was found to reduce the activity of h-NTPDase2 with a sub-micromolar IC50 value. nih.gov

Carbonic Anhydrase: Benzamide (B126) derivatives, particularly those bearing a sulfonamide group, have shown significant inhibitory activity against human carbonic anhydrase (hCA) isoforms. In a study of N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides, potent inhibition of hCA I and hCA II was observed at nanomolar concentrations. researchgate.netnih.gov The inhibition constants (Ki) for these derivatives ranged from 4.07 ± 0.38 to 29.70 ± 3.18 nM for hCA I and from 10.68 ± 0.98 to 37.16 ± 7.55 nM for hCA II. researchgate.net

Acetylcholinesterase (AChE): The same series of N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides also demonstrated potent inhibition of acetylcholinesterase, with Ki values ranging from 8.91 ± 1.65 to 34.02 ± 5.90 nM. researchgate.netnih.gov Another study on 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives reported a compound with an IC50 value of 1.1 ± 0.25 µM against AChE. aalto.fi

Lipoxygenase (LOX): Substituted benzamide derivatives have been investigated for their ability to inhibit lipoxygenase enzymes. One study on N-[5-(2-oxo-2H-chromen-3-yl)- researchgate.netresearchgate.netnih.govoxadiazol-2-yl]-benzamide derivatives found them to be effective dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX). acs.org Another study on substituted benzamides as anti-inflammatory agents reported significant 5-LOX inhibitory activity, with some compounds being 2-5 times more potent than the reference drug zileuton. tubitak.gov.tr For instance, one derivative displayed an IC50 of 3.41 µM for 5-LOX inhibition. tubitak.gov.tr

Enzyme Inhibition Data for this compound Derivatives

Enzyme TargetDerivative ClassInhibition Value (IC50 / Ki)Reference
TyrosinaseIndole-oxadiazole-benzamide hybridKi: 0.0033 µM researchgate.net
Ectonucleotidase (h-NTPDase2)Sulfamoyl-benzamideSub-micromolar IC50 nih.gov
Carbonic Anhydrase I (hCA I)N-(1-(4-methoxyphenyl)...)benzamidesKi: 4.07 ± 0.38 nM researchgate.netnih.gov
Ki range: 4.07 - 29.70 nM
Carbonic Anhydrase II (hCA II)N-(1-(4-methoxyphenyl)...)benzamidesKi: 10.68 ± 0.98 nM researchgate.netnih.gov
Ki range: 10.68 - 37.16 nM
Acetylcholinesterase (AChE)N-(1-(4-methoxyphenyl)...)benzamidesKi range: 8.91 - 34.02 nM researchgate.netnih.gov
4-(1,3-Dioxoisoindolin-2-yl)-N-phenyl benzamideIC50: 1.1 ± 0.25 µM aalto.fi
5-Lipoxygenase (5-LOX)Substituted benzamideIC50: 3.41 µM tubitak.gov.tr

Elucidation of Inhibition Mechanisms

Understanding the mechanism of enzyme inhibition is critical for drug design and development. Kinetic studies have shed light on how this compound derivatives interact with their enzyme targets.

For tyrosinase , indole-oxadiazole-benzamide hybrids have been shown to act as non-competitive inhibitors . researchgate.net This suggests that the inhibitor binds to a site on the enzyme different from the substrate-binding site, forming an enzyme-inhibitor complex that is catalytically inactive.

In the case of acetylcholinesterase , kinetic analysis using Lineweaver-Burk plots has revealed a mixed-type inhibition for some benzamide and picolinamide (B142947) derivatives. aalto.fi This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Km and Vmax of the enzymatic reaction.

For carbonic anhydrase , the inhibition mechanism for many sulfonamide-based inhibitors is well-established, involving the binding of the sulfonamide group to the zinc ion in the enzyme's active site. While specific kinetic studies for all this compound derivatives are not available, the potent inhibition by sulfonamide-containing derivatives strongly suggests a similar mechanism of action.

Regarding ectonucleotidases , while IC50 values have been reported, detailed kinetic studies elucidating the specific inhibition mechanism (e.g., competitive, non-competitive, or uncompetitive) for this compound derivatives are less common in the reviewed literature.

Similarly, for lipoxygenase , while inhibitory concentrations are known, detailed mechanistic studies classifying the type of inhibition by this compound derivatives are not extensively documented in the provided search results.

Receptor Binding and Modulation Studies

In addition to enzyme inhibition, derivatives of this compound have been investigated for their ability to bind to and modulate the function of various receptors, particularly neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).

Allosteric Modulation of Receptors (e.g., nAChRs)

Benzamide analogs have emerged as a novel class of negative allosteric modulators (NAMs) of neuronal nicotinic receptors (nAChRs). mdpi.com Allosteric modulators bind to a site on the receptor that is distinct from the agonist binding site, thereby altering the receptor's response to the agonist. acs.org

Studies have shown that certain benzamide derivatives can inhibit the activity of human α4β2 nAChRs with a preference over hα3β4 nAChRs. mdpi.com This modulation is not due to direct competition with the agonist acetylcholine (ACh) but rather through an allosteric mechanism that reduces the efficacy of ACh. mdpi.com The discovery of such subtype-selective NAMs is significant for understanding the specific roles of different nAChR subtypes in physiological and pathological processes. mdpi.com

Furthermore, some compounds have been identified as positive allosteric modulators (PAMs) of α7 nAChRs. These PAMs can enhance the receptor's response to an agonist. nih.gov

Ligand-Receptor Binding Affinity Determination

The affinity of this compound derivatives for their receptor targets has been quantified in several studies. For instance, a lead benzamide analog was found to inhibit human α4β2 nAChR activity with an IC50 value of 6.0 µM. mdpi.com

In the context of dopamine (B1211576) receptors, modifications to the benzamide structure have been explored to enhance binding affinity for the D3 receptor. researchgate.net For example, changing the aromatic ring linked to the piperazine (B1678402) N-1 position led to derivatives with moderate D3 affinity (Ki = 31 nM and 145 nM). researchgate.net Further elongation of an intermediate alkyl chain in these compounds improved D3 receptor binding affinity while decreasing D4 affinity, leading to the identification of high-affinity D3 ligands with Ki values in the nanomolar range (0.13 nM < Ki < 4.97 nM). researchgate.net These ligands also demonstrated high selectivity over D2, D4, 5-HT1A, and α1 receptors. researchgate.net

Receptor Binding Data for Benzamide Derivatives

Receptor TargetDerivative ClassBinding Affinity (IC50 / Ki)Reference
α4β2 nAChRBenzamide analogIC50: 6.0 µM mdpi.com
Dopamine D3 ReceptorBenzamide derivativesKi: 31 nM researchgate.net
Ki range: 0.13 - 4.97 nM

Cellular Pathway Modulation in Model Systems (In Vitro, Mechanistic Focus, Excluding Clinical Outcomes)

The interaction of this compound derivatives with enzymes and receptors translates into the modulation of various cellular pathways, which has been investigated in in vitro model systems.

One key area of investigation is the induction of apoptosis , or programmed cell death. Certain benzamide derivatives have been shown to induce apoptosis in cancer cell lines. researchgate.net The mechanism often involves the activation of the caspase cascade . For example, some derivatives have been found to increase the expression of caspase-3 and caspase-9, which are key executioner and initiator caspases, respectively. mdpi.com This suggests that these compounds can trigger the intrinsic apoptotic pathway. The treatment of chronic myeloid leukemia (CML) cells with a benzamide derivative led to increased Annexin V binding and activation of caspase 3/7, further confirming the induction of apoptosis. researchgate.net

In addition to apoptosis, this compound derivatives can modulate other cellular signaling pathways. For instance, some benzamide derivatives have been shown to activate the hypoxia-inducible factor 1 (HIF-1) pathway . This can lead to the enhanced expression of downstream target genes like p21, which in turn can promote apoptosis in cancer cells. acs.org

Furthermore, there is evidence that certain benzamide derivatives can interfere with phosphoinositide signaling . Specifically, nitrophenyl(4-(2-methoxyphenyl)piperazin-1-yl)methanones (NPPMs), a class of benzamides, have been identified as inhibitors of the yeast phosphatidylinositol transfer protein Sec14. This inhibition demonstrates exquisite pathway selectivity in interfering with phosphoinositide signaling in cells, highlighting a novel mechanism of action for this class of compounds.

Modulation of Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell division and proliferation. Its dysregulation is a hallmark of cancer, making it a prime target for therapeutic intervention. Several N-(4-alkoxyphenyl)benzamide derivatives have demonstrated the ability to disrupt the normal progression of the cell cycle in cancer cells, leading to a halt in their proliferation.

A notable mechanism observed is the arrest of the cell cycle in the G2/M phase. This phase is critical for preparing the cell for mitosis, and its disruption prevents the cell from dividing. For instance, benzamide analog 21 has been shown to induce G2/M cell cycle arrest in murine small cell lung cancer (mSCLC) cells. mdpi.com This effect is often linked to the compound's ability to interfere with microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. mdpi.com

Similarly, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB), a resveratrol (B1683913) analog, was found to cause G2/M phase arrest in HeLa human cervical cancer cells. ontosight.ai This arrest was associated with changes in the expression and phosphorylation of proteins that regulate the G2/M transition. ontosight.ai The study further indicated that this cell cycle block is dependent on the activation of the ATM/ATR signaling pathway, which is a critical cellular response to DNA damage. ontosight.ai

Another derivative, compound H42, a novel pyridine (B92270) derivative, was observed to arrest ovarian cancer cells (A2780 and SKOV3) at the G0/G1 phase of the cell cycle. nih.gov This was attributed to the downregulation of cyclin D1, a key protein for G1 phase progression. nih.gov

The following table summarizes the effects of various N-(4-alkoxyphenyl)benzamide derivatives on cell cycle progression in different cancer cell lines.

Compound/DerivativeCell LineEffect on Cell Cycle
Benzamide analog 21mSCLCG2/M arrest mdpi.com
N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB)HeLaG2/M arrest ontosight.ai
Compound H42A2780, SKOV3G0/G1 arrest nih.gov

Induction of Apoptosis in Cell Lines

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells from the body. Many cancer cells evade apoptosis, contributing to their uncontrolled growth. A key strategy in cancer therapy is to reactivate this process in malignant cells. Several N-(4-alkoxyphenyl)benzamide derivatives have shown promise in inducing apoptosis in various cancer cell lines through multiple molecular pathways.

Research indicates that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is initiated from within the cell, often in response to cellular stress, and involves the mitochondria. The extrinsic pathway is activated by external signals through death receptors on the cell surface.

For example, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB) was found to induce apoptosis in HeLa cells by increasing the release of cytochrome c from the mitochondria, a key event in the intrinsic pathway. ontosight.ai It also increased the expression of Fas and Fas-L proteins, which are central to the extrinsic pathway. ontosight.ai Furthermore, treatment with MPDB led to the activation of caspases, the executioner enzymes of apoptosis, and a decrease in the anti-apoptotic protein Bcl-xl. ontosight.ai

Similarly, the novel pyridine derivative H42 was shown to significantly increase the population of apoptotic cells in both early and late stages in SKOV3 and A2780 ovarian cancer cells. nih.gov This was accompanied by the cleavage and activation of caspase-9, an initiator caspase in the intrinsic pathway, and the downstream executioner caspases 3 and 7, as well as the cleavage of PARP, a substrate of activated caspases. nih.gov

Other benzamide derivatives have also been reported to induce apoptosis. For instance, certain derivatives have been shown to cause apoptosis through the upregulation of the pro-apoptotic protein BAX and downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL. researchgate.net The induction of apoptosis is a common mechanism of action for many benzamide anti-cancer compounds. semanticscholar.org

The table below details the apoptotic effects of various N-(4-alkoxyphenyl)benzamide derivatives on different cancer cell lines.

Compound/DerivativeCell LineApoptotic Mechanism
N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB)HeLaIncreased cytochrome c release, increased Fas/Fas-L expression, caspase activation, decreased Bcl-xl ontosight.ai
Compound H42SKOV3, A2780Increased cleaved caspase-9, -3, -7, PARP cleavage nih.gov
Methoxyphenyl derivatives 14 and 15SH-SY5Y, MDA-MB-231Upregulation of BAX, caspase-3, and caspase-9; downregulation of Bcl-2 and Bcl-xL researchgate.net

Structure Activity Relationship Sar Studies for N 4 Ethoxyphenyl Benzamide Analogs

Impact of Substituent Electronic and Steric Properties on Biological Activity

The electronic and steric properties of substituents on the aromatic rings of benzamide (B126) analogs play a pivotal role in determining their biological activity. The nature, position, and size of these substituents can significantly influence the compound's interaction with its biological target.

Research into benzamide analogs has shown that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate activity, often in a position-dependent manner. For instance, in a series of N-aryl-2-arylethenesulfonamides, the cytotoxicity was found to be highly dependent on the nature and position of substituents on both aromatic rings. nih.gov Similarly, studies on thiourea (B124793) derivatives, which share structural similarities with benzamides, have highlighted that the presence of a methoxy (B1213986) group (an EDG) on the benzoyl moiety and a fluorine atom (an EWG) on the phenyl ring can enhance cytotoxic activity due to favorable lipophilic, electronic, and steric properties. analis.com.my The methoxy group acts as a strong activator through resonance, while fluorine deactivates the ring by withdrawing electrons, which can contribute to the stabilization of the compound. analis.com.my

Steric hindrance is another critical factor. In the investigation of benzamide analogs as neuronal nicotinic receptor (nAChR) modulators, increasing the chain length of substituents on the pyridyl portion led to a decrease in potency, suggesting the presence of steric hindrance at the receptor's binding pocket. nih.gov Conversely, for some antitubercular benzamide analogs, the introduction of larger amine derivatives, such as N-(cyclopropylmethyl)benzamide, resulted in a nearly five-fold decrease in activity compared to the primary amide, indicating that bulky groups can be detrimental to activity. acs.org

The table below illustrates the impact of different substituents on the antitubercular activity of certain benzamide analogs. acs.org

CompoundSubstituent at C-5R Group on Amide NitrogenIC90 (μM)
4b -CH3H0.62
4l 3-furanH0.41
4m 2-furanH0.58
22a 3-furanH-
31c 3-furanCyclopropylmethyl6.1
31f 3-furanIsopropyl19

The data indicates that small, lipophilic groups or five-membered heteroaromatic rings at the C-5 position of the benzamide core can lead to excellent antitubercular activity. acs.org However, introducing bulky substituents on the amide nitrogen, such as cyclopropylmethyl or isopropyl groups, significantly reduces this activity. acs.org

Role of the N-Aryl Moiety in Modulating Biological Response

The N-aryl moiety of N-(4-ethoxyphenyl)benzamide is a key determinant of its biological response. Modifications to this part of the molecule can influence potency, selectivity, and pharmacokinetic properties.

In the development of nicotinic receptor modulators, structural modifications on the pyridyl portion (acting as the N-aryl moiety) of benzamide analogs were explored. nih.gov It was found that introducing a methyl group to the methylpyridine and replacing a propene moiety in another part of the molecule led to decreased potency on hα4β2 nAChRs but increased potency on hα3β4 nAChRs, demonstrating that changes to the N-aryl group can modulate subtype selectivity. nih.gov

The substitution pattern on the N-aryl ring is also critical. For a series of (E)-N-aryl-2-arylethenesulfonamides, the nature and position of substituents on this ring were shown to be crucial for their anticancer activity. nih.gov Similarly, in a study of amino-substituted benzamide derivatives as potential antioxidants, various substituted anilines were used to form the N-aryl portion of the final compounds, indicating the importance of this moiety in defining the molecule's ultimate biological profile. acs.org

The following table presents data on how modifications to the N-aryl (pyridyl) portion of benzamide analogs affect their activity on nicotinic acetylcholine (B1216132) receptors. nih.gov

CompoundN-Aryl (Pyridyl) MoietyIC50 on hα4β2 nAChRs (µM)IC50 on hα3β4 nAChRs (µM)
1 6-methylpyridin-2-yl6.0>30
8 6-methylpyridin-2-yl9.511.1
19 6-ethylpyridin-2-yl14.114.0
20 6-propylpyridin-2-yl21.617.5
21 6-isopropylpyridin-2-yl26.118.0
22 6-tert-butylpyridin-2-yl>30>30

The results suggest that increasing the steric bulk of the substituent on the pyridine (B92270) ring (from methyl to tert-butyl) generally leads to a decrease in potency at both nAChR subtypes, underscoring the sensitivity of the biological response to the structure of the N-aryl moiety. nih.gov

Influence of Benzamide Core Modifications on Activity

Modifications to the central benzamide core are a fundamental strategy in SAR studies to explore the essential structural requirements for biological activity. This can include altering the amide linkage itself or making changes to the phenyl ring of the benzoyl group.

A key modification is the bioisosteric replacement of the amide group. In a study of benzamide analogs with anthelmintic properties, the amide oxygen was replaced with sulfur to create a thioamide. mdpi.com This change resulted in a decrease in activity, suggesting that the hydrogen bond acceptor capacity of the carbonyl oxygen is important for the biological effect. mdpi.com Interestingly, replacing the oxygen with selenium to form a selenoamide resulted in activity comparable to the parent benzamide, indicating that certain bioisosteric replacements can be well-tolerated. mdpi.com These findings highlight the crucial role of the amide group's geometry and electronic properties. mdpi.com

Modifications to the substitution pattern on the benzoyl ring also have a profound impact. In the development of antitubercular agents, replacing a morpholine (B109124) moiety at the C-5 position of the benzamide core with a small lipophilic methyl group resulted in a more active compound, although with increased cytotoxicity. acs.org Further exploration with 5-membered heteroaromatic rings like furan (B31954) at this position yielded analogs with excellent antitubercular activity and lower cytotoxicity. acs.org The addition of a hydroxyl group at the C-5 position was also investigated with the prediction that it would form a stronger hydrogen bond with the target protein. acs.org

The table below shows the effect of bioisosteric replacement of the amide oxygen in a benzamide analog on its nematicidal activity. mdpi.com

CompoundCore MoietyEC50 (μM) against C. elegans
1b (Wact-11p) Benzamide1.7 ± 0.4
3 Thioamide4.4 ± 0.7
4 Selenoamide2.4 ± 0.5

These results demonstrate that while the amide group is critical, bioisosteric modifications can lead to compounds that retain significant biological activity. mdpi.com

Crystal Engineering and Supramolecular Interactions of N 4 Ethoxyphenyl Benzamide and Its Analogs

Analysis of Hydrogen Bonding Networks in the Solid State

Hydrogen bonds are the cornerstone of supramolecular assembly in N-(4-Ethoxyphenyl)benzamide and its analogs. The primary and most robust of these is the N—H⋯O hydrogen bond formed between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. researchgate.netiucr.org This interaction is a recurring and dominant motif, often leading to the formation of infinite chains or specific ring structures within the crystal lattice.

In many benzamide (B126) derivatives, these N—H⋯O interactions result in the creation of a characteristic C(4) chain motif. rsc.org For instance, in the crystal structure of N-(4-methoxyphenyl)benzamide, a close analog, molecules are linked into chains by these hydrogen bonds. iucr.org Similarly, in dichloridobis(benzamide-κO)zinc(II), N—H⋯O and N—H⋯Cl hydrogen bonds create extended networks. researchgate.net

The interplay of these hydrogen bonds dictates the formation of molecular sheets and layered structures. ias.ac.in The stability of these supramolecular architectures is a direct consequence of the cooperative nature of these directional interactions.

π-Stacking and Other Aromatic Interactions in Crystal Packing

Aromatic rings in this compound and its analogs engage in π-stacking interactions, which are crucial for the cohesion of the crystal packing, particularly in stacking layers of molecules. iucr.org These interactions can manifest in various geometries, including parallel-displaced and T-shaped arrangements. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.gov By mapping properties such as the normalized contact distance (dnorm) onto the surface, it provides a detailed picture of the close contacts between molecules.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. Sharp spikes in the fingerprint plot are characteristic of strong, directional interactions like N—H⋯O hydrogen bonds, while more diffuse regions correspond to weaker contacts like van der Waals forces and π-stacking. nih.gov The presence of characteristic "wings" in the fingerprint plot is indicative of C—H⋯π interactions. iucr.org This detailed analysis allows for a comprehensive understanding of the hierarchy and cooperativity of the various intermolecular forces at play. nih.gov

Energetics of Crystal Packing and Conformational Changes in the Solid State

The final arrangement of molecules in a crystal represents a delicate balance between the intramolecular conformational energy of the molecule and the intermolecular interaction energies. iucr.org Density Functional Theory (DFT) calculations can be employed to understand the energetic cost of conformational changes that occur upon crystallization.

For N-(4-methoxyphenyl)benzamide, the molecule adopts a non-planar conformation in the solid state, with a significant tilt between the two aryl rings. This conformation is slightly higher in energy (by about 2.5 kJ mol−1) compared to the calculated gas-phase minimum energy conformation. iucr.org This indicates that the energetic penalty of this conformational change is more than compensated for by the formation of more favorable intermolecular interactions, such as optimized N—H⋯O hydrogen bonds and π-stacking, in the crystal lattice. iucr.org

The interaction energy between molecular pairs can be dissected into electrostatic, polarization, dispersion, and repulsion components, providing a detailed understanding of the nature of the forces holding the crystal together. researchgate.net

Conclusion and Future Research Perspectives

Synthesis and Characterization Advancements for N-(4-Ethoxyphenyl)benzamide Research

The primary synthesis of this compound typically involves the acylation of 4-ethoxyaniline with benzoyl chloride. ontosight.ai This foundational method, a variation of the Schotten-Baumann reaction, remains robust. Future advancements are not necessarily aimed at replacing this core reaction but at refining it for efficiency, sustainability, and diversity.

Key Advancement Areas:

Catalyst and Reagent Innovation: Research is moving towards using milder and more efficient coupling reagents and catalysts to improve yields and reduce reaction times. The use of reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or coupling agents in the presence of bases such as triethylamine (B128534) (TEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are being explored to streamline the amidation process.

Solvent Systems: A shift towards greener and more benign solvent systems is a significant trend. The use of 1,4-Dioxan or even reactive deep eutectic solvents (RDESs) based on choline (B1196258) chloride and a carboxylic acid are being investigated to replace traditional volatile organic compounds like toluene (B28343) or dichloromethane. semanticscholar.orgcyberleninka.ru

Flow Chemistry: The adoption of continuous flow reactors for amide synthesis offers precise control over reaction parameters (temperature, pressure, stoichiometry), leading to higher purity, better yields, and enhanced safety, particularly for large-scale academic preparations.

Characterization Techniques: The structural integrity of this compound is unequivocally established through a suite of spectroscopic and analytical methods. While standard techniques like NMR (¹H and ¹³C), IR, and Mass Spectrometry are routine, advanced methods provide deeper insights. nanobioletters.combrieflands.com

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive solid-state conformation, revealing crucial details about bond angles, lengths, and intermolecular interactions like hydrogen bonding and π-stacking. nih.gov A room-temperature crystal structure has been reported, though a low-temperature determination provided more precise atomic displacement parameters. nih.gov

Advanced NMR: Two-dimensional NMR techniques (COSY, HSQC, HMBC) can be invaluable for unambiguously assigning signals, especially for more complex derivatives, and for studying molecular dynamics in solution.

The table below summarizes key characterization data for this compound.

Technique Observed Data/Features Reference
Molecular Formula C₁₅H₁₅NO₂ ontosight.aichemscene.com
Molecular Weight 241.29 g/mol chemscene.com
Melting Point 152–155 °C rsc.org
IR Spectroscopy (cm⁻¹) Key peaks at 3328 (N-H stretch), 1665 (C=O stretch, amide I), 1523 (N-H bend, amide II) rsc.org
¹H NMR (CDCl₃) Signals corresponding to ethoxy protons, aromatic protons of both rings, and the amide N-H proton. semanticscholar.org
¹³C NMR (CDCl₃) Resonances for all 15 carbon atoms, including the carbonyl carbon (~166 ppm) and carbons of the ethoxy group. semanticscholar.org
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 227 (for the related methoxy (B1213986) analog). semanticscholar.org

Computational Insights into this compound Molecular Behavior

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the molecular properties of this compound at an electronic level. kfupm.edu.sa These theoretical studies complement experimental findings and provide predictive insights into reactivity and intermolecular interactions.

Molecular Geometry: DFT calculations, often using basis sets like B3LYP/6-31G, can predict bond lengths, bond angles, and dihedral angles with high accuracy, which often show good agreement with X-ray crystallography data. nih.govnih.gov Studies on related benzamides show that the central amide segment is nearly planar, while the two aromatic rings are tilted with respect to each other. nih.govjst.go.jp

Molecular Electrostatic Potential (MEP): MEP maps are crucial for identifying the electron-rich and electron-deficient regions of the molecule. researchgate.netresearchgate.net For benzamides, the most negative potential is typically located around the carbonyl oxygen atom, indicating its role as a primary hydrogen bond acceptor. jst.go.jp The amide hydrogen exhibits a positive potential, marking it as a hydrogen bond donor. These sites govern the molecule's non-covalent interactions and crystal packing. jst.go.jp

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO-LUMO energy gap (ΔE) relates to the molecule's kinetic stability and polarizability. kfupm.edu.sa A smaller gap suggests higher reactivity. These calculations are instrumental in rationalizing the molecule's behavior in chemical reactions and its potential as an electronic material.

The following table presents a selection of computationally derived parameters for benzamide-type molecules.

Computational Parameter Significance Typical Findings for Benzamides Reference
Dihedral Angle (Aryl-Aryl) Describes the twist between the two phenyl rings.~67° in the crystal structure, differing from the isolated molecule calculation (~60-67°), indicating packing forces influence conformation. nih.gov
HOMO-LUMO Energy Gap (ΔE) Relates to chemical reactivity and stability.Calculated using DFT to understand electronic transitions and reactivity. kfupm.edu.sa
Molecular Electrostatic Potential (MEP) Predicts sites for electrophilic and nucleophilic attack.Negative potential on the carbonyl oxygen; positive potential on the amide hydrogen. jst.go.jp
Topological Polar Surface Area (TPSA) Predicts transport properties.Calculated as 38.33 Ų. chemscene.com

Promising Avenues in this compound Biological Activity Research (In Vitro and Mechanistic)

While this compound itself is primarily a research chemical, its core structure is found in molecules with a wide array of biological activities. ontosight.ai Research on this compound and its close analogs provides a fundamental understanding of the pharmacophore's potential.

Enzyme Inhibition: The benzamide (B126) moiety is a known inhibitor of various enzymes. Derivatives of this compound are being investigated for their inhibitory effects on enzymes like human carbonic anhydrases (hCA I and hCA II) and acetylcholinesterase (AChE), which are targets for various diseases. nih.govbohrium.com For instance, related sulfamoyl benzamide derivatives have shown potent, nanomolar-level inhibition of these enzymes. nih.gov

Antimicrobial and Anticancer Activity: Benzamide derivatives have been studied for their potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aismolecule.com The mechanism often involves targeting crucial cellular components like tubulin, leading to cell cycle arrest and apoptosis.

Nicotinic Receptor Modulation: Analogs have been identified as negative allosteric modulators (NAMs) of human neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), highlighting their potential in neuroscience research. nih.gov

The table below details some reported in vitro biological activities for this compound analogs.

Target/Assay Analog Class Reported Activity (IC₅₀/Kᵢ) Reference
Human Carbonic Anhydrase I (hCA I) Sulfonamide-benzamide hybridsKᵢ values in the range of 4.07–29.70 nM nih.govbohrium.com
Human Carbonic Anhydrase II (hCA II) Sulfonamide-benzamide hybridsKᵢ values in the range of 10.68–37.16 nM nih.govbohrium.com
Acetylcholinesterase (AChE) Sulfonamide-benzamide hybridsKᵢ values in the range of 8.91–34.02 nM nih.govbohrium.com
Human α4β2 nAChRs 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamideIC₅₀ = 6.0 µM nih.gov

Future Directions for Derivatization and Scaffold Optimization in Academic Studies

The this compound scaffold is a fertile ground for derivatization to probe structure-activity relationships (SAR) and develop molecules with enhanced or novel properties for academic research.

Substitution on the Benzoyl Ring: Introducing electron-donating or electron-withdrawing groups onto the benzoyl phenyl ring can significantly modulate electronic properties and binding affinities. For example, adding chloro or trifluoromethyl groups has been explored in SAR studies for various biological targets. smolecule.comresearchgate.net

Modification of the Ethoxy Group: The ethoxy group on the second phenyl ring is a key point for modification. Altering the chain length (e.g., methoxy, propoxy, butoxy) or introducing different functional groups can influence solubility, lipophilicity (LogP), and interaction with hydrophobic pockets in biological targets. smolecule.com The related N-(4-methoxyphenyl)benzamide is a frequently studied analog. nih.govkfupm.edu.sa

Amide Bond Replacement: While the amide bond is central, replacing it with bioisosteres like reverse amides, sulfonamides, or stable linkers can lead to compounds with different chemical stability and biological profiles.

Scaffold Hopping and Hybridization: A promising strategy involves combining the benzamide pharmacophore with other known active moieties, such as thiazole, oxadiazole, or triazole rings, to create hybrid molecules. rsc.org This approach aims to engage multiple binding sites or combine different mechanisms of action to create compounds with unique research applications.

Future academic studies will likely focus on creating small, focused libraries of this compound derivatives based on these strategies. High-throughput screening of these libraries against diverse biological targets, combined with computational modeling, will continue to uncover the vast potential of this versatile chemical scaffold.

Q & A

Q. What are the optimal synthetic routes for N-(4-Ethoxyphenyl)benzamide, and how can reaction yields be improved?

  • Methodological Answer : this compound can be synthesized via a nucleophilic acyl substitution reaction. A typical procedure involves reacting 4-ethoxyaniline with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. For example:
  • Step 1 : Dissolve 4-ethoxyaniline (1.0 equiv.) in dry dichloromethane.
  • Step 2 : Add benzoyl chloride (1.1 equiv.) dropwise at 0°C, followed by triethylamine (1.5 equiv.).
  • Step 3 : Stir at room temperature for 12 hours, then quench with water.
  • Step 4 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
    Yield Optimization : Adjust stoichiometry, use Schlenk techniques to exclude moisture, or employ microwave-assisted synthesis to reduce reaction time .
ParameterTypical Value
Reaction Temp.0°C → RT
SolventDichloromethane
Yield (Crude)60–75%
Yield (Purified)45–60%

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation (e.g., in ethanol). Data collection uses Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer. Refinement via SHELXL (e.g., R-factor < 0.05) .
  • Spectroscopy :
  • ¹H NMR (CDCl₃): Aromatic protons appear at δ 7.2–8.1 ppm; ethoxy group signals at δ 1.4 (CH₃) and δ 4.0 (OCH₂).
  • IR : Amide C=O stretch at ~1650 cm⁻¹; N-H stretch at ~3300 cm⁻¹ .
Crystallographic DataValues
Space GroupP 1
Unit Cell (Å, °)a=5.2, b=7.1, c=10.3; α=90, β=90, γ=90
R-factor0.040

Advanced Research Questions

Q. How can divergent reaction pathways in Cu(II)-mediated C-H functionalization of this compound be resolved?

  • Methodological Answer : Under basic conditions, directed C-H methoxylation/chlorination occurs at the benzamide group via an organometallic mechanism (Cu(II)-carboxylate intermediate). Under acidic conditions, nondirected quinoline chlorination proceeds via a single-electron-transfer (SET) pathway. To control selectivity:
  • Organometallic Pathway : Use ligands (e.g., phenanthroline) and polar aprotic solvents (DMF) at pH 8–8.
  • SET Pathway : Employ acidic additives (e.g., HCl) in dichloroethane.
    Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .
PathwayConditionsMajor Product
OrganometallicpH 8–9, DMFC-H methoxylation
SETpH 2–3, DCENondirected chlorination

Q. What biochemical assays are suitable for studying this compound’s HDAC inhibitory activity?

  • Methodological Answer :
  • In Vitro HDAC Inhibition : Use a fluorometric assay with HeLa cell nuclear extracts. Incubate with the substrate Boc-Lys(Ac)-AMC (20 µM) and measure fluorescence (Ex/Em: 380/460 nm).
  • Cellular Acetylation : Treat cultured neurons with the compound (10–50 µM), then perform Western blotting for acetylated histone H3 (Ac-H3).
  • Chromatin Immunoprecipitation (ChIP) : Validate promoter-specific acetylation (e.g., RELN or GAD67) using anti-Ac-H3 antibodies .
AssayIC₅₀ (HDAC1)Brain Region Selectivity
In Vitro15–30 nMFrontal cortex > Hippocampus
In Vivo60 µmol/kgNo striatal activity

Q. How do computational methods aid in analyzing this compound’s electronic properties?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Analyze HOMO-LUMO gaps to predict reactivity (e.g., HOMO localized on ethoxy group for electrophilic attacks).
  • Molecular Dynamics (MD) : Simulate solvation in water/DMSO to study aggregation behavior.
  • Docking Studies : Use AutoDock Vina to predict binding to HDACs (PDB: 4LX6). Key interactions: benzamide carbonyl with Zn²⁺ in the active site .
Computational ParameterValue
HOMO-LUMO Gap4.8 eV
Solubility (LogP)3.2
HDAC8 Docking Score−9.2 kcal/mol

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